(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
CAS No.: 1706089-98-6
Cat. No.: VC6520897
Molecular Formula: C20H22ClNO2S
Molecular Weight: 375.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706089-98-6 |
|---|---|
| Molecular Formula | C20H22ClNO2S |
| Molecular Weight | 375.91 |
| IUPAC Name | (5-chloro-2-methoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
| Standard InChI | InChI=1S/C20H22ClNO2S/c1-14-5-3-4-6-16(14)19-9-10-22(11-12-25-19)20(23)17-13-15(21)7-8-18(17)24-2/h3-8,13,19H,9-12H2,1-2H3 |
| Standard InChI Key | VXRSGYAJKFOJGG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-thiazepane core—a seven-membered ring containing one sulfur and one nitrogen atom—linked to two aromatic moieties: a 5-chloro-2-methoxyphenyl group and an o-tolyl (2-methylphenyl) group. The IUPAC name, (5-chloro-2-methoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone, reflects this arrangement. Key structural attributes include:
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Stereochemistry: The thiazepane ring adopts a chair-like conformation, with the nitrogen and sulfur atoms occupying axial positions to minimize steric strain.
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Aromatic Substituents: The electron-withdrawing chlorine and methoxy groups on the phenyl ring may influence electronic interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.91 g/mol |
| SMILES | CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC |
| InChI Key | VXRSGYAJKFOJGG-UHFFFAOYSA-N |
| PubChem CID | 90631161 |
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions using the SILICOS-IT model suggest moderate lipophilicity (). The methanone group may enhance stability against hydrolytic degradation compared to ester analogs.
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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1,4-Thiazepane Core: Likely derived from cyclization of a thioether-containing precursor.
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5-Chloro-2-methoxyphenyl Group: Introduced via Friedel-Crafts acylation or Suzuki coupling.
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o-Tolyl Substituent: Attached through alkylation or reductive amination.
Proposed Synthetic Route
A plausible pathway involves:
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Formation of 1,4-Thiazepane: Cyclization of 4-aminobutanethiol with a ketone under acidic conditions, as demonstrated in the synthesis of tetrahydro-1,4-thiazepan-5-one .
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Functionalization with o-Tolyl: Lithiation of 2-methylbromobenzene followed by nucleophilic attack on the thiazepane nitrogen .
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Methanone Installation: Coupling the 5-chloro-2-methoxyphenyl group via a Grignard reaction or Stille coupling.
Table 2: Reaction Conditions for Analogous Thiazepane Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , THF, 60°C | 75.7% |
| 2 | , TsCl, acetone/HO | 74% |
Hypothetical Biological Activities and Mechanisms
Target Prediction
Docking studies of similar thiazepane derivatives suggest affinity for:
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Serotonin Receptors: The methoxy group may mimic tryptophan’s indole moiety, enabling 5-HT receptor modulation.
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Cyclooxygenase-2 (COX-2): The chloro-substituted phenyl group could occupy the enzyme’s hydrophobic pocket.
| Property | Prediction |
|---|---|
| GI Absorption | High |
| BBB Permeability | Low |
| CYP Inhibition | None |
| Skin Permeation |
Research Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is amenable to derivatization for:
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Antipsychotic Agents: Modifying the o-tolyl group to enhance dopamine D receptor binding.
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Anticancer Drugs: Incorporating fluorinated aromatic rings to improve topoisomerase inhibition.
Material Science
Thiazepane-based polymers synthesized from this compound could exhibit unique thermal stability and conductivity properties.
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